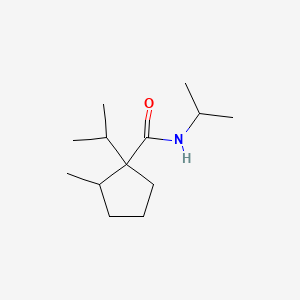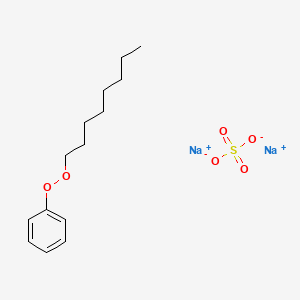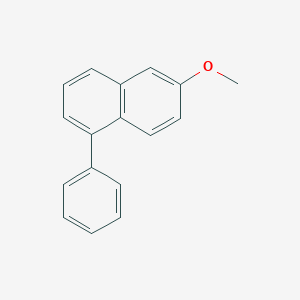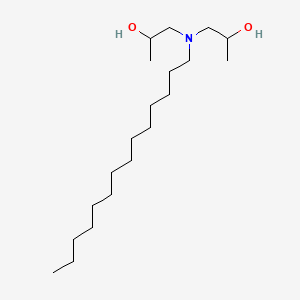
1,1'-(Tetradecylimino)dipropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Tetradecylimino)dipropan-2-ol is a chemical compound with the molecular formula C20H43NO2. It is known for its unique structure, which includes a tetradecyl group attached to an imino group, and two propan-2-ol groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tetradecylimino)dipropan-2-ol typically involves the reaction of tetradecylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Tetradecylamine with Propylene Oxide: Tetradecylamine is reacted with propylene oxide in the presence of a catalyst, such as a strong base like sodium hydroxide or potassium hydroxide.
Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain pure 1,1’-(Tetradecylimino)dipropan-2-ol.
Industrial Production Methods
In industrial settings, the production of 1,1’-(Tetradecylimino)dipropan-2-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Tetradecylimino)dipropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce corresponding alcohols, ketones, or carboxylic acids.
Reduction: May yield amines or other reduced derivatives.
Substitution: May result in the formation of halogenated or alkylated products.
Applications De Recherche Scientifique
1,1’-(Tetradecylimino)dipropan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(Tetradecylimino)dipropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with cellular membranes, proteins, and enzymes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,1’-(Tetradecylimino)dipropan-2-ol can be compared with other similar compounds, such as:
1,1’-(Dodecylimino)dipropan-2-ol: Similar structure but with a shorter alkyl chain.
1,1’-(Hexadecylimino)dipropan-2-ol: Similar structure but with a longer alkyl chain.
1,1’-(Octadecylimino)dipropan-2-ol: Similar structure but with an even longer alkyl chain.
The uniqueness of 1,1’-(Tetradecylimino)dipropan-2-ol lies in its specific alkyl chain length, which influences its chemical properties and applications.
Propriétés
Numéro CAS |
5865-88-3 |
|---|---|
Formule moléculaire |
C20H43NO2 |
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
1-[2-hydroxypropyl(tetradecyl)amino]propan-2-ol |
InChI |
InChI=1S/C20H43NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19(2)22)18-20(3)23/h19-20,22-23H,4-18H2,1-3H3 |
Clé InChI |
NMEWVFFBYQFTLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCN(CC(C)O)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


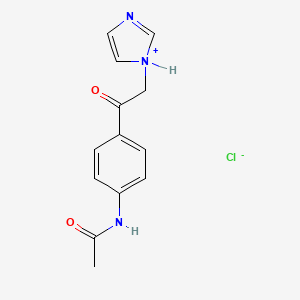
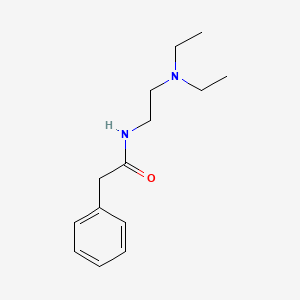
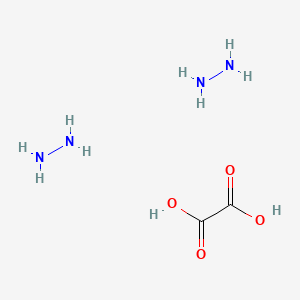



![Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13759955.png)
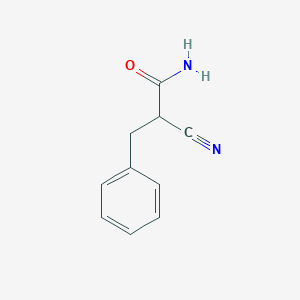

![(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate](/img/structure/B13759969.png)
